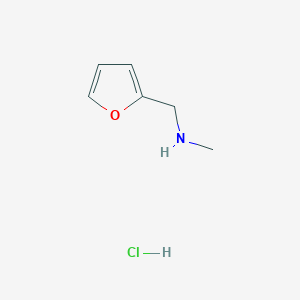
2-(4-Chlorophenyl)oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chlorophenyl)oxazole-4-carbaldehyde” is a chemical compound with the CAS Number: 59398-91-3. It has a molecular weight of 207.62 and its IUPAC name is 2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde . The compound appears as a white solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxazole ring attached to a phenyl ring at the 2-position and a formyl group at the 4-position . The phenyl ring carries a chlorine atom at the para position .Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 207.62 . The InChI code for the compound is 1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H .Applications De Recherche Scientifique
Molecular Rearrangements and Synthesis
- A key application is in the field of molecular rearrangements. For example, the structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, which include compounds related to 2-(4-Chlorophenyl)oxazole-4-carbaldehyde, can undergo interconversion when heated in specific solvents. This process is influenced by the electronic properties of substituents and is useful for synthesizing various derivatives, as demonstrated in a study by L'abbé et al. (1990) (L'abbé et al., 1990).
Reaction with Epihalogenohydrins
- The compound reacts with epihalogenohydrins, leading to interesting molecular transformations. For instance, the reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin results in the formation of the oxazolo[3,2-a]indole skeleton. This process and its outcomes were explored by Suzdalev et al. (2011) (Suzdalev et al., 2011).
Thermal Rearrangement into Oxazoles
- The compound can undergo thermal rearrangement to form oxazoles, a process explored in the conversion of α-azidoacetophenones into 2-aryl-1,3-oxazole-4-carbaldehydes. Shah et al. (2013) demonstrated this rearrangement, highlighting its potential for creating functionally diverse oxazoles (Shah et al., 2013).
Fluorescence Probing and Homocysteine Detection
- In the field of fluorescence probing, a derivative of this compound, namely DBTC, has been used as a fluorescence probe with high selectivity and sensitivity for homocysteine detection. This was researched by Chu et al. (2019), indicating the compound's potential in biological systems (Chu et al., 2019).
4-Phosphorylated Aldehydes Synthesis
- The compound plays a role in the synthesis of 4-phosphorylated aldehydes of the oxazole series, as researched by Vydzhak et al. (2002). These aldehydes have various applications, including as electrophilic agents in reactions with piperidine and morpholine (Vydzhak et al., 2002).
Synthesis of Oxazole Derivatives
- It is involved in the synthesis of diverse oxazole derivatives. For example, Saikachi et al. (1979) explored its role in the condensation of heteroaromatic aldehydes with tosylmethyl isocyanide, forming various 5-substituted oxazoles (Saikachi et al., 1979).
Orientations Futures
Oxazole derivatives, including “2-(4-Chlorophenyl)oxazole-4-carbaldehyde”, have potential applications in various fields such as medicinal, chemical, and material sciences . Future research could focus on exploring these applications further and developing more biologically active and less toxic derivatives of oxazoles .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPDSKOSYPXVED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574042 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59398-91-3 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)


![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)







![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)
